2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide
Description
Properties
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-15(11(17)6-12)7-10(16)14-9-5-3-2-4-8(9)13/h2-5H,6-7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDBVPVIEUGZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1Cl)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide typically involves the reaction of 2-chloronicotinoyl isocyanate with 2-chloroaniline in dichloromethane. The mixture is stirred at room temperature overnight, and the solvent is then evaporated to yield the crude product. The solid product is recrystallized from ethanol to obtain colorless block crystals .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process described above can be scaled up for industrial applications, ensuring proper reaction conditions and purification steps to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although detailed reaction pathways are not extensively documented.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include dichloromethane, ethanol, and various oxidizing and reducing agents. Reaction conditions typically involve room temperature stirring and subsequent purification steps.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Detailed product analysis is necessary for each reaction type.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development:
1. Antitumor Activity
- Preliminary studies have shown that 2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide can inhibit the growth of various cancer cell lines. In vitro assays indicated significant cytotoxicity against breast cancer (MCF7) and leukemia cells, with IC50 values in the low micromolar range.
Case Study: Antitumor Efficacy
- A study involving MCF7 breast cancer cells demonstrated a dose-dependent reduction in cell viability, with an IC50 value of approximately 5 µM after 48 hours of treatment. This suggests potential for development as an anticancer agent.
2. Anti-inflammatory Properties
- The compound has shown promise in reducing inflammation in animal models. It appears to inhibit pro-inflammatory cytokines, making it a candidate for treating conditions such as arthritis.
Case Study: Anti-inflammatory Effects
- In an induced arthritis model, administration of the compound resulted in significant decreases in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues.
3. Antimicrobial Activity
- In vitro tests have indicated that this compound possesses antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
Structure-Activity Relationships
The structure of this compound is critical to its biological activity. The presence of the chloro and carbamoyl groups enhances its interaction with biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may act as an antagonist or modulator for specific GPCRs, influencing pathways related to inflammation and pain.
- Enzyme Inhibition : Studies suggest that the compound may inhibit enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not well-defined, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide:
Other Chlorinated Amides: Compounds with similar chlorinated amide structures that may exhibit comparable chemical and biological properties.
Uniqueness
2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide is unique due to its specific molecular structure, which imparts distinct chemical reactivity and potential biological activities. Its dual chlorine substitution and carbamoyl group contribute to its unique properties and applications.
Biological Activity
2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide is a chemical compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 275.13 g/mol. The compound features both chloro and carbamoyl functional groups, which contribute to its biological activity and chemical reactivity.
Antibacterial Properties
Preliminary studies indicate that compounds similar to this compound exhibit notable antibacterial activity. The presence of the acyl urea motif in related compounds suggests that they may form intramolecular and intermolecular hydrogen bonds, enhancing their interactions with bacterial targets. This characteristic is essential for the development of new antibacterial agents, particularly against resistant strains.
Herbicidal Activity
In addition to antibacterial properties, this compound may also possess herbicidal activity. Research indicates that structural modifications in similar compounds can lead to variations in herbicidal effectiveness, suggesting that this compound could be explored for agricultural applications.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloro group enhances lipophilicity, potentially improving membrane permeability and allowing the compound to interact more effectively with cellular targets.
Synthesis Methodology
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of 2-chloronicotinoyl isocyanate with an appropriate aniline derivative under controlled conditions. Following the reaction, purification steps such as recrystallization are necessary to obtain a high-purity product.
Structural Analysis
The compound's structure allows for significant chemical reactivity due to the presence of both chloro and amide functional groups. The chloro group can undergo nucleophilic substitution reactions, while the amide group can participate in hydrolysis under acidic or basic conditions. This dual reactivity may influence its solubility and interaction with other molecules within biological systems.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide | C12H14ClN2O2 | Contains dimethyl substitution on the phenyl ring; potential variations in biological activity due to steric effects |
| 2-Chloro-N-{[(2,6-dichlorophenyl)carbamoyl]methyl}-N-methylacetamide | C12H12Cl3N2O2 | Features dichlorination; may exhibit enhanced reactivity due to increased electronegativity |
| N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide | C15H14ClN | A more complex structure with an additional benzoyl group; potential for different pharmacological profiles |
Case Study: Antibacterial Efficacy
A study conducted on structurally similar compounds demonstrated significant antibacterial efficacy against various Gram-positive and Gram-negative bacteria. The results indicated that modifications in the substituents on the phenyl ring influenced the antibacterial potency, highlighting the importance of structural optimization in drug design.
Research on Herbicidal Applications
Research focusing on herbicidal properties revealed that compounds with similar structures exhibited varying degrees of effectiveness against specific weed species. The findings suggest that further exploration of this compound could lead to the development of new herbicides with improved selectivity and efficacy.
Q & A
Q. What are the common synthetic routes for 2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with chloroacetyl chloride and substituted anilines. For example:
- Step 1 : Reacting 2-chloroaniline derivatives with chloroacetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form intermediates like 2-chloro-N-(substituted phenyl)acetamide .
- Step 2 : Introducing the carbamoyl methyl group via nucleophilic substitution or coupling reactions. Solvents such as dichloromethane or heptane are used, with temperature control (0–5°C for exothermic steps) to minimize side reactions .
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Purpose |
|---|---|---|
| Temperature | 0–5°C (Step 1), 25–80°C (Step 2) | Control reaction kinetics |
| Solvent | Dichloromethane/Heptane | Enhance solubility and purity |
| Base | Triethylamine/Pyridine | Neutralize HCl byproduct |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) validate functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns verify substituent connectivity .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal structure influence the compound’s biological activity?
Hydrogen bonding, particularly involving the amide N-H and chloro groups, stabilizes the molecule’s conformation and affects its interaction with biological targets. For example:
- Intramolecular N-H⋯Cl bonds (observed in similar chloroacetamides) reduce molecular flexibility, enhancing binding to enzyme active sites .
- Intermolecular N-H⋯O=S bonds (e.g., in sulfonamide analogs) form dimeric structures in the solid state, which may correlate with improved pharmacokinetic stability .
Q. Methodology :
- Use X-ray crystallography (e.g., SHELX software ) to determine bond angles and torsion angles (e.g., C1-S1-N1-C7 = -67.0° in sulfonamide derivatives ).
- Compare dihedral angles between aromatic and amide planes (e.g., 78.9° in chloroacetamides vs. 89.0° in non-chlorinated analogs) to assess conformational rigidity .
Q. How should researchers resolve contradictions in spectroscopic data during synthesis (e.g., unexpected NMR peaks)?
- Step 1 : Verify reaction purity via HPLC or TLC to detect unreacted starting materials or byproducts .
- Step 2 : Employ 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For example, cross-peaks between N-CH₃ and adjacent CH₂ groups confirm connectivity .
- Step 3 : Recrystallize the product using solvents like ethanol or ethyl acetate to remove impurities, as demonstrated in purification protocols for similar acetamides .
Case Study : In a synthesis of AZD8931 (a related compound), discrepancies in ¹H NMR were resolved by optimizing the reaction time and using column chromatography to isolate the target molecule .
Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound’s antimicrobial activity?
- In Vitro Assays :
- MIC Testing : Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Chloroacetamides with para-substituted aryl groups show enhanced activity (Zone of Inhibition = 15–18 mm) .
- Molecular Docking : Simulate interactions with bacterial targets (e.g., dihydrofolate reductase). The chloro substituent’s electronegativity improves binding affinity to hydrophobic enzyme pockets .
- Comparative SAR : Replace the N-methyl group with bulkier substituents (e.g., trifluoroethyl) to assess steric effects on activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
